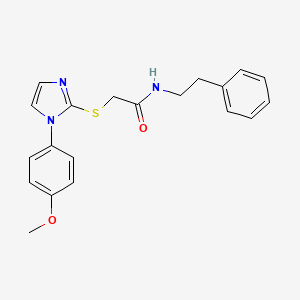

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Description

The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide features a thioether-linked imidazole core substituted with a 4-methoxyphenyl group at the 1-position and an acetamide moiety bearing a phenethyl substituent. This structure combines electron-donating (methoxy) and lipophilic (phenethyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-25-18-9-7-17(8-10-18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZLZQLIUGSSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol reagent. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Imidazole Core Modifications

- Target Compound: The imidazole ring is substituted at the 1-position with a 4-methoxyphenyl group.

- Analog () : Compound 15 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide) replaces imidazole with a benzimidazole core and introduces a benzoyl group. The chloro substituent increases lipophilicity but reduces polarity .

- Analog () : A related GPCR-targeting compound features a 4-fluorobenzyl group on the imidazole, highlighting how fluorination can enhance metabolic stability and receptor affinity .

Acetamide Side Chain Variations

- Analog () : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide substitutes the phenethyl with a thiazole ring, which may facilitate π-π stacking interactions but reduce flexibility .

- Analog () : A diazenylphenyl substituent introduces a planar, conjugated system, which could influence electronic properties and binding to aromatic receptors .

Spectral Characteristics

Biological Activity

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound classified under imidazole derivatives. Its unique structure, characterized by an imidazole ring, a methoxyphenyl group, and a thioacetamide linkage, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-benzyl-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. It has a molecular formula of C19H19N3O2S and a molecular weight of 357.44 g/mol. The structural features that contribute to its biological activity include:

- Imidazole Ring : Known for its ability to coordinate with metal ions in enzyme active sites.

- Methoxyphenyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Thioacetamide Linkage : May influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In vitro studies revealed that treatment with 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in metalloenzymes, inhibiting their activity.

- Receptor Binding : The methoxyphenyl group may enhance binding affinity to cellular receptors involved in signaling pathways related to growth and apoptosis.

- Cell Membrane Interaction : Increased lipophilicity from the methoxy group may facilitate better penetration into lipid membranes, enhancing efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.